

"Methyl 3-Morpholinobenzoate" SMILES notation

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Compound of Interest

Compound Name: Methyl 3-Morpholinobenzoate

Cat. No.: B137825

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An In-depth Technical Guide to **Methyl 3-Morpholinobenzoate**: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **Methyl 3-Morpholinobenzoate**, a key heterocyclic building block in modern medicinal chemistry. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its characterization, and its strategic value in the landscape of drug discovery. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile compound.

Strategic Importance and Compound Identification

Methyl 3-Morpholinobenzoate is a bifunctional molecule of significant interest. It combines a substituted benzene ring, a common scaffold in pharmaceuticals, with two critical functional groups: a methyl ester and a morpholine moiety.

- The Morpholine Moiety: This saturated heterocycle is a highly valued component in drug design. Its presence can significantly enhance the physicochemical properties of a lead compound. The oxygen atom acts as a hydrogen bond acceptor, while the tertiary amine provides a basic center, allowing for modulation of pKa. Crucially, the morpholine ring often improves aqueous solubility and metabolic stability, and can enhance permeability across the blood-brain barrier, making it a staple in the design of CNS-active agents^[1].

- The Methyl Ester Group: This functional group serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives, allowing for extensive structure-activity relationship (SAR) studies. The methyl group itself can also play a role in modulating a molecule's pharmacokinetic profile[2][3].

The strategic placement of the morpholine at the meta-position of the benzoate ring provides a specific vector for molecular elaboration, making it a valuable starting point for building complex molecular architectures.

Compound Identification Data

For clarity and unambiguous identification, the core data for **Methyl 3-Morpholinobenzoate** is summarized below.

Identifier	Value	Source
IUPAC Name	Methyl 3-morpholinobenzoate	N/A
Synonym	1-(3-Carbomethoxyphenyl)morpholine	
CAS Number	197172-69-3	[4][5][6]
SMILES Notation	<chem>CCOC(=O)c1ccccc(c1)N2CCOC</chem> C2	
Molecular Formula	<chem>C12H15NO3</chem>	[4][5]
Molecular Weight	221.25 g/mol	[4][5]
Physical Form	Solid	
Melting Point	42-46 °C	

Synthesis Protocol and Mechanistic Rationale

The most efficient and common method for synthesizing aryl amines like **Methyl 3-Morpholinobenzoate** is through palladium-catalyzed cross-coupling, specifically the

Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.

The choice of this methodology is deliberate. It offers high yields, excellent functional group tolerance, and generally milder conditions compared to older methods like nucleophilic aromatic substitution, which would require harsh conditions and an electron-deficient aromatic ring.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a self-validating system designed for reproducibility and high yield.

Step 1: Reagent Preparation and Inerting

- To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq), cesium carbonate (Cs_2CO_3 , 2.0 eq) as the base, and the palladium catalyst/ligand system. A common choice is tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 0.02 eq) as the palladium source and Xantphos (0.04 eq) as the ligand.
- Causality: Cesium carbonate is a strong, yet non-nucleophilic, base essential for the deprotonation of the amine and the subsequent reductive elimination step. The $\text{Pd}_2(\text{dba})_3$ /Xantphos system is highly effective for coupling with secondary cyclic amines like morpholine, as the wide bite angle of the Xantphos ligand facilitates the desired reaction pathway and prevents side reactions.
- Seal the flask with septa and purge the system with dry argon or nitrogen for 15 minutes to establish an inert atmosphere. This is critical to prevent the oxidation and deactivation of the $\text{Pd}(0)$ catalyst.

Step 2: Addition of Solvent and Reactants

- Through a syringe, add anhydrous, degassed toluene (or dioxane) to the flask until a concentration of ~0.2 M with respect to the aryl bromide is achieved.
- Add morpholine (1.2 eq) to the reaction mixture via syringe.

- Causality: Toluene is an excellent solvent for this reaction, as its high boiling point allows for elevated reaction temperatures while effectively dissolving the organic components. A slight excess of the amine ensures the complete consumption of the more valuable aryl bromide.

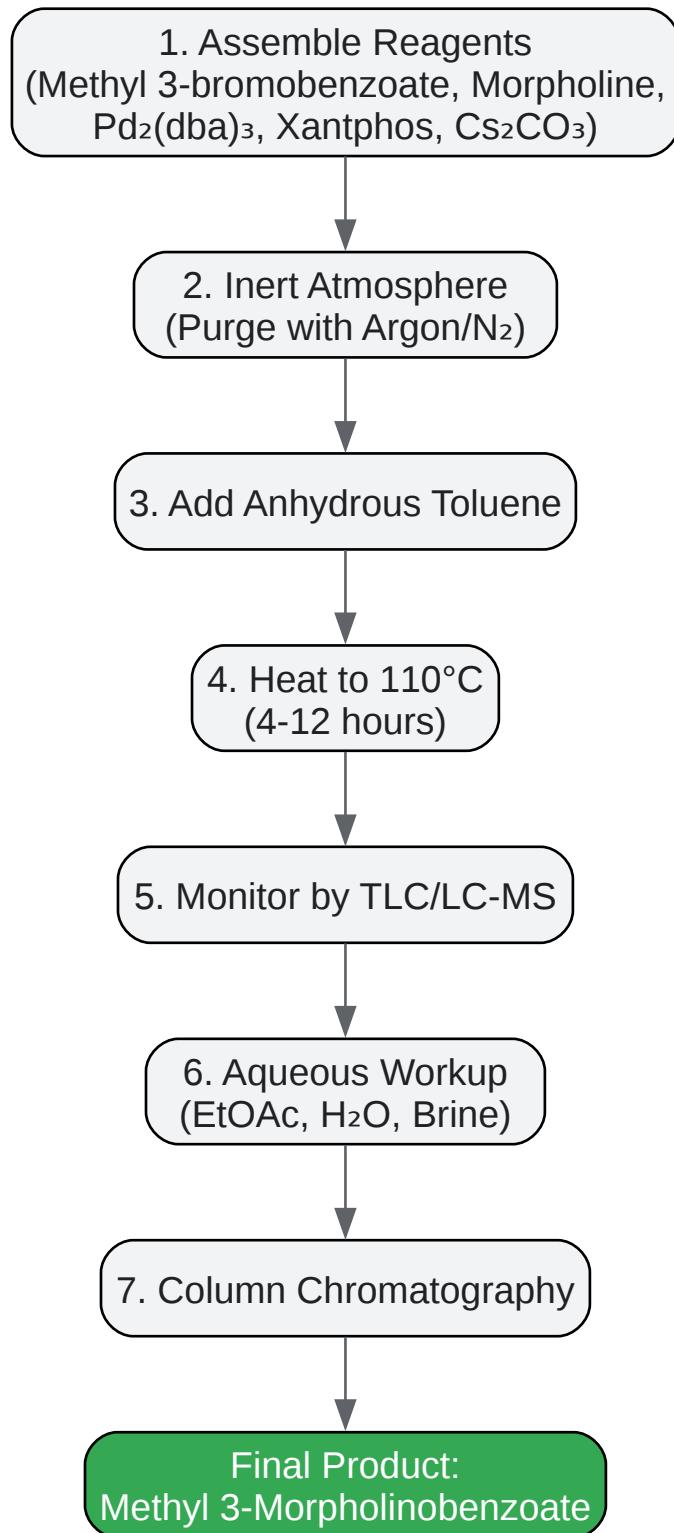
Step 3: Reaction Execution

- Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

Step 4: Workup and Purification

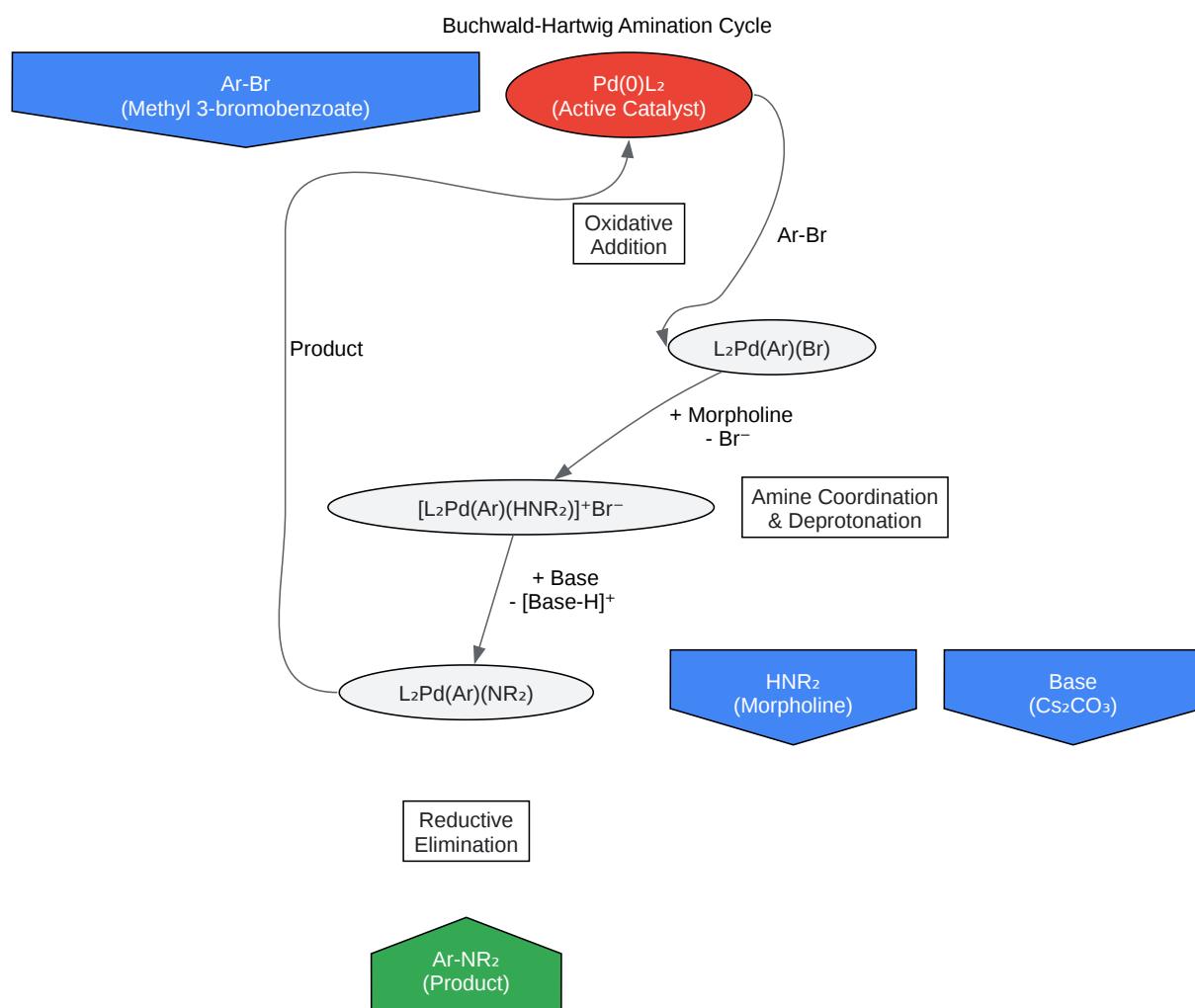
- Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
- Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent in vacuo.
- Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield **Methyl 3-Morpholinobenzoate** as a solid.

Synthesis Workflow Diagram

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Caption: High-level workflow for the synthesis of **Methyl 3-Morpholinobenzoate**.

Catalytic Cycle Diagram



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Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Technique	Expected Data & Interpretation
¹ H NMR	$\delta \sim 7.3\text{-}7.5 \text{ ppm (m, 2H)}$: Aromatic protons ortho/para to the morpholine. $\delta \sim 7.0\text{-}7.2 \text{ ppm (m, 2H)}$: Aromatic protons ortho/para to the ester. $\delta \sim 3.88 \text{ ppm (s, 3H)}$: Methyl ester (-OCH ₃) protons. $\delta \sim 3.85 \text{ ppm (t, 4H)}$: Morpholine protons adjacent to oxygen (-CH ₂ -O). $\delta \sim 3.20 \text{ ppm (t, 4H)}$: Morpholine protons adjacent to nitrogen (-CH ₂ -N). Interpretation: The distinct signals for the methyl ester and morpholine protons, along with the characteristic splitting pattern of the substituted aromatic ring, confirm the connectivity of all fragments.
¹³ C NMR	$\delta \sim 166 \text{ ppm}$: Ester carbonyl carbon (C=O). $\delta \sim 151 \text{ ppm}$: Aromatic carbon attached to nitrogen (C-N). $\delta \sim 131 \text{ ppm}$: Aromatic carbon attached to the ester group. $\delta \sim 115\text{-}130 \text{ ppm}$: Remaining aromatic carbons. $\delta \sim 66 \text{ ppm}$: Morpholine carbons adjacent to oxygen (-CH ₂ -O). $\delta \sim 52 \text{ ppm}$: Methyl ester carbon (-OCH ₃). $\delta \sim 49 \text{ ppm}$: Morpholine carbons adjacent to nitrogen (-CH ₂ -N). Interpretation: The chemical shifts are indicative of the electronic environment of each carbon atom, confirming the presence of the ester, the C-N bond, and the morpholine ring structure.
Mass Spec (ESI ⁺)	$[\text{M}+\text{H}]^+ = 222.11$: Calculated for C ₁₂ H ₁₆ NO ₃ ⁺ . Interpretation: The observed mass of the protonated molecular ion precisely matches the calculated exact mass, confirming the molecular formula and overall composition of the compound.
FT-IR	$\sim 2850\text{-}2960 \text{ cm}^{-1}$: C-H stretching (aliphatic). $\sim 1720 \text{ cm}^{-1}$: Strong C=O stretching (ester). $\sim 1600 \text{ cm}^{-1}$: C=C stretching (aromatic). ~ 1230

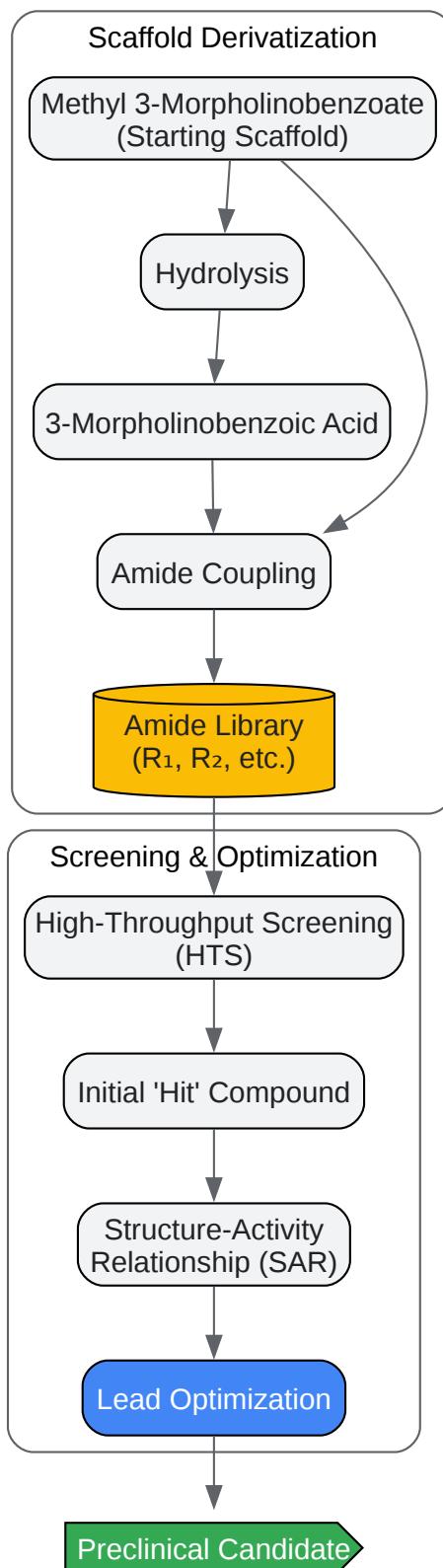
cm^{-1} : C-O stretching (ester). $\sim 1120 \text{ cm}^{-1}$: C-N stretching (aryl amine). Interpretation: The presence of strong, characteristic absorption bands for the ester carbonyl and other key functional groups provides definitive evidence of the compound's structure.

Role and Application in Drug Discovery

Methyl 3-Morpholinobenzoate is not an end-product but a strategic starting point. Its value lies in its potential as a core scaffold for building libraries of drug candidates.

Scaffold-Based Drug Design

The compound can be integrated into a drug discovery workflow as a foundational piece for exploring a specific chemical space. The ester provides a reactive site for diversification, while the morpholine-substituted ring serves as a stable anchor that imparts favorable drug-like properties.

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Caption: Role of **Methyl 3-Morpholinobenzoate** in a drug discovery cascade.

Causality in Application:

- Improving Pharmacokinetics (PK): As established, the morpholine ring is a well-known "PK modulator." Its inclusion can break planarity, reduce lipophilicity compared to other cyclic amines, and provide a metabolically stable anchor, often leading to improved oral bioavailability and half-life[1].
- Vectorial Chemical Exploration: By converting the methyl ester to an amide, medicinal chemists can systematically introduce a wide array of chemical groups (the "R" groups in the diagram). This allows for the precise probing of a target's binding pocket to identify key interactions that enhance potency and selectivity.
- Fragment-Based Growth: The molecule itself can be considered a "fragment" or building block. Its 3D shape and distribution of hydrogen bond donors/acceptors can be computationally docked into protein targets, with synthetic efforts focused on growing the molecule from the ester position to fill unoccupied pockets.

Conclusion

Methyl 3-Morpholinobenzoate represents more than just a chemical entry in a catalog. It is a thoughtfully designed building block that leverages established medicinal chemistry principles. Its synthesis via robust palladium catalysis is efficient and scalable. Its structure provides a unique combination of a drug-like morpholine moiety and a versatile synthetic handle, making it an invaluable asset for any research team engaged in the design and development of novel small-molecule therapeutics. Understanding the rationale behind its synthesis and application empowers scientists to utilize it to its fullest potential in the quest for new medicines.

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